1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10ClF3OS. This compound is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane), and controlled temperatures.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the methylthio and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity, stability, and biological activity compared to its isomers.
Properties
Molecular Formula |
C11H10ClF3OS |
---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-6(16)9(12)7-4-3-5-8(10(7)17-2)11(13,14)15/h3-5,9H,1-2H3 |
InChI Key |
HVGOSVUFUHUZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)SC)Cl |
Origin of Product |
United States |
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